molecular formula C9H14O4S B13547996 2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylicacid

2,2-Dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylicacid

Cat. No.: B13547996
M. Wt: 218.27 g/mol
InChI Key: NTSMDQKZPFSZST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to optimize production .

Chemical Reactions Analysis

Types of Reactions

2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, esters, and amides. These products have various applications in different fields of research and industry .

Scientific Research Applications

2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid include:

Uniqueness

The uniqueness of 2,2-dioxo-octahydro-2lambda6-benzothiophene-3a-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

2,2-dioxo-3,4,5,6,7,7a-hexahydro-1H-2-benzothiophene-3a-carboxylic acid

InChI

InChI=1S/C9H14O4S/c10-8(11)9-4-2-1-3-7(9)5-14(12,13)6-9/h7H,1-6H2,(H,10,11)

InChI Key

NTSMDQKZPFSZST-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CS(=O)(=O)CC2C1)C(=O)O

Origin of Product

United States

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